molecular formula C9H13ClFNO B1446440 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride CAS No. 395-04-0

2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride

Cat. No.: B1446440
CAS No.: 395-04-0
M. Wt: 205.66 g/mol
InChI Key: BDLBWRRTOZTNLK-UHFFFAOYSA-N
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Description

The closest compounds I found are “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” and “®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride”. These compounds have a molecular weight of 205.66 . They are stored at room temperature and kept dry and cool .


Molecular Structure Analysis

The InChI code for “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” is 1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H .


Physical and Chemical Properties Analysis

The compounds “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” and “®-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” are solid at room temperature .

Scientific Research Applications

FTY720 in Cancer Therapy

FTY720, a compound structurally related to the class of 2-amino-1-phenylpropanols, shows significant potential in cancer therapy. It is primarily an immunosuppressant approved for treating multiple sclerosis but has demonstrated antitumor efficacy in several cancer models. FTY720 operates both through sphingosine-1-phosphate receptor-dependent and independent mechanisms, indicating its diverse therapeutic potential beyond immunosuppression, including direct cytotoxic effects against cancer cells (Li Zhang et al., 2013).

Fluorinated Amino Acids in Protein Design

The integration of fluorinated analogs of amino acids into proteins has been explored to enhance protein stability and introduce novel biological properties. Fluorination is a strategy to improve the chemical and thermal stability of proteins, which could be beneficial for developing proteins with enhanced functionality or for therapeutic purposes. This approach has shown promise in both soluble and membrane-bound proteins, demonstrating the potential of fluorinated amino acids in biomedical applications (B. Buer & E. Marsh, 2012).

Chitosan and Its Antimicrobial Potential

Chitosan, a biopolymer closely related to the discussion of amino-functionalized compounds, exhibits significant antimicrobial activity. It is a versatile carbohydrate with a high charge density and reactive amino groups, which contribute to its broad spectrum of applications, including antimicrobial systems. The antimicrobial activity of chitosan, coupled with its biocompatibility and physical stability, opens new avenues for its use in pharmaceutical formulations and as a food additive (D. Raafat & H. Sahl, 2009).

Fluorescence Emission from Nitrogen-containing Organic Compounds

Research into nitrogen-containing organic compounds, such as those with amino groups, has shown that these materials can exhibit unique fluorescence properties. These findings have implications for developing new fluorescent materials for biomedical applications, highlighting the role of amino-functionalized compounds in advancing fluorescence-based technologies (Wang Shao-fei, 2011).

Safety and Hazards

The compound “(S)-2-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride” has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

2-amino-1-(3-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6,9,12H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLBWRRTOZTNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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